molecular formula C25H42N7O18P3S B1242623 (S)-3-hydroxybutanoyl-CoA

(S)-3-hydroxybutanoyl-CoA

Cat. No. B1242623
M. Wt: 853.6 g/mol
InChI Key: QHHKKMYHDBRONY-VKBDFPRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-hydroxybutanoyl-CoA is a 3-hydroxybutanoyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxybutyric acid. It is a conjugate acid of a (S)-3-hydroxybutanoyl-CoA(4-).

Scientific Research Applications

Enzyme Function and Metabolic Pathways

(S)-3-hydroxybutanoyl-CoA is a key intermediate in the metabolic pathways of fatty acid degradation and synthesis. The enzyme (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from Ralstonia eutropha H16 has been characterized for its ability to convert trans-crotonyl-CoA to 3-hydroxybutyryl-CoA and then to acetoacetyl-CoA, showcasing the enzyme's pivotal role in fatty acid metabolism and potential biotechnological applications (Volodina & Steinbüchel, 2014).

Biotechnological Applications

Metabolic engineering strategies have utilized (S)-3-hydroxybutanoyl-CoA for the production of valuable biochemicals. For instance, an engineered Saccharomyces cerevisiae strain has been developed to produce (S)-3-hydroxybutyrate (S-3HB), a precursor for biodegradable polymers and fine chemicals, by introducing a biosynthetic pathway that includes (S)-3-hydroxybutanoyl-CoA as an intermediate (Yun et al., 2015).

Metabolic Pathway Engineering

Efforts to optimize the metabolic pathways involving (S)-3-hydroxybutanoyl-CoA have led to significant improvements in the production of related compounds. For example, the functional balance between enzymes in the malonyl-CoA pathway for 3-hydroxypropionate biosynthesis was optimized, resulting in a substantial increase in 3-hydroxypropionate production, highlighting the importance of metabolic balance in biosynthetic pathways (Liu et al., 2016).

Implications for Screening and Therapeutic Applications

The understanding of (S)-3-hydroxybutanoyl-CoA and its associated enzymes has also facilitated the development of screening techniques and potential therapeutic applications. For instance, a P(3HB)-concentration-dependent fluorescent staining screening technique was developed to identify cells possessing active R-hydratase, an enzyme involved in the synthesis of poly[(R)-3-hydroxybutyrate] from (S)-3-hydroxybutanoyl-CoA (Sato et al., 2007).

properties

Product Name

(S)-3-hydroxybutanoyl-CoA

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1

InChI Key

QHHKKMYHDBRONY-VKBDFPRVSA-N

Isomeric SMILES

C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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